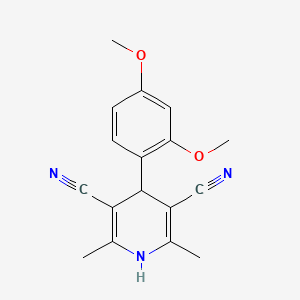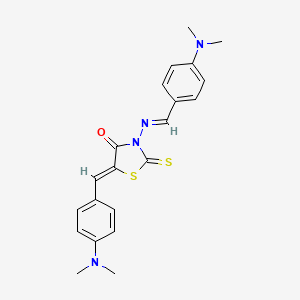
(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core with dimethylamino benzylidene groups, making it an interesting subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzylidene groups, converting them into corresponding amines.
Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Corresponding amines from the benzylidene groups.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further research in antibiotic development .
Medicine
In medicine, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents.
Industry
Industrially, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and reactivity also make it suitable for use in polymer chemistry and material science.
作用機序
The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form strong interactions with active sites, while the dimethylamino benzylidene groups enhance its binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Known for its medicinal properties and used in various pharmaceutical applications.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the compound and used in dye synthesis.
Schiff Bases: Compounds with similar imine structures, known for their antimicrobial and antifungal properties.
Uniqueness
What sets (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one apart is its combination of a thiazolidinone core with dimethylamino benzylidene groups. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in multiple research fields.
特性
分子式 |
C21H22N4OS2 |
|---|---|
分子量 |
410.6 g/mol |
IUPAC名 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N4OS2/c1-23(2)17-9-5-15(6-10-17)13-19-20(26)25(21(27)28-19)22-14-16-7-11-18(12-8-16)24(3)4/h5-14H,1-4H3/b19-13-,22-14+ |
InChIキー |
TWESMUXYFSDURT-JWZHWXDPSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)N(C)C |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Aminobenzo[D]thiazole-2-thiol](/img/structure/B14168217.png)
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
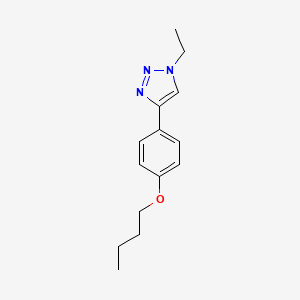
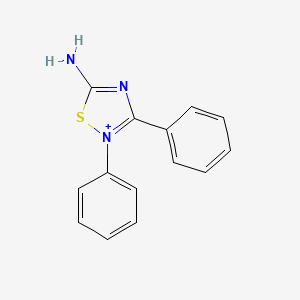
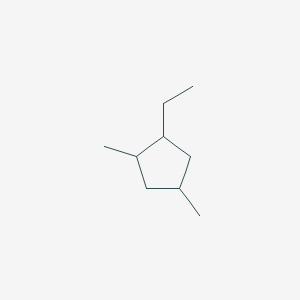
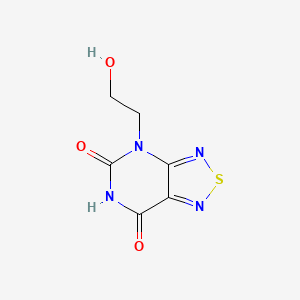
![1,4-Dihydro-1-(3-methoxypropyl)-9-methyl-N-[3-(1-methylethoxy)propyl]-4-oxopyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14168254.png)
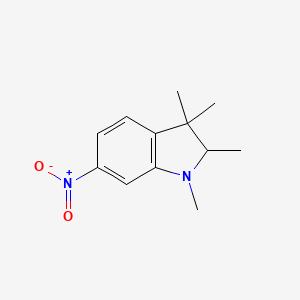
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B14168264.png)
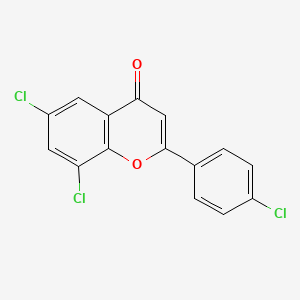
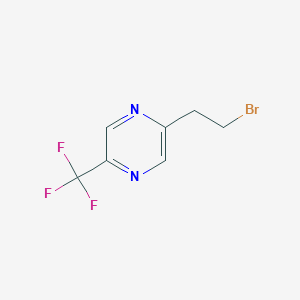
![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
